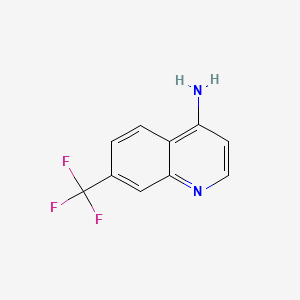

4-Amino-7-(trifluoromethyl)quinoline

Overview

Description

4-Amino-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F3N2 . It is a solid substance and has a molecular weight of 212.17 .

Synthesis Analysis

The synthesis of 4-amino-2-(trifluoromethyl)quinolines has been reported via the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives . This protocol provides a wide variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields, without any purification .Molecular Structure Analysis

The molecular structure of 4-Amino-7-(trifluoromethyl)quinoline is represented by the SMILES stringNc1ccnc2cc(ccc12)C(F)(F)F . The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) . Physical And Chemical Properties Analysis

4-Amino-7-(trifluoromethyl)quinoline is a solid substance . It has a molecular weight of 212.17 . The boiling point of this compound is 329.7°C at 760 mmHg .Scientific Research Applications

Synthesis and Bioimaging Applications

Highly Selective and Efficient Synthesis of 7-Aminoquinolines 4-Amino-7-(trifluoromethyl)quinoline derivatives, such as 7-aminoquinolines, can be synthesized efficiently and selectively. These compounds exhibit strong intramolecular charge-transfer fluorescence and large Stokes shifts. They have been successfully applied for live-cell imaging, particularly targeting the Golgi apparatus in various cell lines. Moreover, these derivatives are applicable for two-photon fluorescence microscopy, offering insights into developing low-cost Golgi-localized probes (Chen et al., 2019).

Synthesis and Chemical Studies

Intriguing Synthesis Routes and Applications A practical synthesis approach for 4-amino-2-(trifluoromethyl)quinolines involves the intramolecular Friedel–Crafts reaction of certain malononitrile derivatives. This method yields a variety of these compounds without any need for purification. The precursor malononitrile derivatives themselves are synthesized via innovative reactions, hinting at the versatility of these compounds in chemical synthesis (Rahmani & Darehkordi, 2018).

Applications in Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors 4-Amino-7-(trifluoromethyl)quinoline and its derivatives have been shown to have significant corrosion inhibition properties. Their efficiency in this regard can be analyzed using various techniques like weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarizations. These compounds adsorb effectively on metal surfaces, offering protection against corrosion. The adsorption behavior and effectiveness depend on the specific structure and substituents of the quinoline derivatives (Singh, Srivastava, & Quraishi, 2016).

Computational and Molecular Studies

Computational Insights into Corrosion Inhibition A computational study investigating the adsorption and corrosion inhibition properties of certain novel quinoline derivatives, including 4-amino variants, reveals their potential in protecting iron against corrosion. The study utilizes quantum chemical and molecular dynamics simulation approaches to provide insights into the adsorption behaviors and inhibition efficiencies of these compounds (Erdoğan et al., 2017)

Antibacterial and Antitumor Activities

Antimicrobial and Antineoplastic Properties Novel derivatives of 4-amino-7-(trifluoromethyl)quinoline have been synthesized and evaluated for their activity against various parasites and tumor cell lines. Certain derivatives have shown potential as antiparasitic and antineoplastic agents, indicating the promise of these compounds in medicinal chemistry and drug development (Abadi & Brun, 2003).

Photovoltaic and Electrochemical Applications

Applications in Photodiode Fabrication Derivatives of 4H-pyrano[3,2-c]quinoline, which can be structurally related to 4-amino-7-(trifluoromethyl)quinoline, have been utilized in the fabrication of organic–inorganic photodiode devices. These derivatives exhibit photovoltaic properties, showcasing their potential application in the field of optoelectronics and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers Several papers have been published on 4-Amino-7-(trifluoromethyl)quinoline . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. For more detailed information, it is recommended to refer to these papers directly .

Mechanism of Action

Target of Action

4-Amino-7-(trifluoromethyl)quinoline (4AQ) is primarily an antihypertensive agent . It targets the production of nitric oxide and other reactive oxygen species . It also interacts with voltage-gated calcium channels , inhibiting calcium ion influx .

Mode of Action

4AQ interacts with its targets by inhibiting the production of nitric oxide and other reactive oxygen species . This results in a decrease in the release of norepinephrine from sympathetic nerves . Additionally, 4AQ inhibits calcium ion influx through voltage-gated calcium channels . This leads to decreased intracellular calcium concentrations .

Biochemical Pathways

The primary biochemical pathway affected by 4AQ is the nitric oxide signaling pathway . By inhibiting the production of nitric oxide, 4AQ disrupts this pathway, leading to a decrease in blood pressure . The compound also affects the calcium signaling pathway by inhibiting calcium ion influx .

Pharmacokinetics

Given its role as an antihypertensive agent, it can be inferred that the compound has sufficient bioavailability to exert its effects on the cardiovascular system .

Result of Action

The primary result of 4AQ’s action is a decrease in blood pressure . This is achieved through the inhibition of nitric oxide production and calcium ion influx, leading to decreased norepinephrine release and intracellular calcium concentrations .

properties

IUPAC Name |

7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOOIAOULGJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371049 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-(trifluoromethyl)quinoline | |

CAS RN |

243666-11-7 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243666-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)